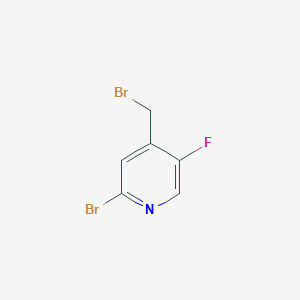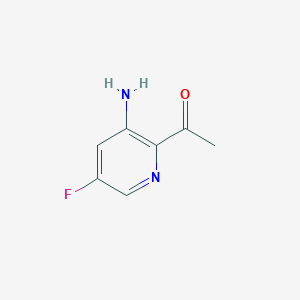
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group
Méthodes De Préparation
The synthesis of trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzyl group may contribute to binding affinity and specificity, while the pyrrolidine ring provides structural stability.
Comparaison Avec Des Composés Similaires
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: can be compared with other pyrrolidine derivatives, such as:
trans-Methyl 1-benzyl-4-(methyl)pyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
trans-Methyl 1-benzyl-4-(chloromethyl)pyrrolidine-3-carboxylate:
trans-Methyl 1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate: The hydroxymethyl group introduces different hydrogen bonding capabilities, influencing its solubility and interactions with biological targets.
The presence of the trifluoromethyl group in This compound makes it unique, as this group significantly impacts its chemical stability, lipophilicity, and biological activity.
Propriétés
Formule moléculaire |
C14H16F3NO2 |
|---|---|
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |
Clé InChI |
BIEPZFCAZKUWNM-RYUDHWBXSA-N |
SMILES isomérique |
COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)




![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)



![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)


![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)
